![molecular formula C19H13ClN2O2S B2461675 3-(4-Chlorophenyl)-5-(5-((phenylthio)methyl)furan-2-yl)-1,2,4-oxadiazole CAS No. 1114908-73-4](/img/structure/B2461675.png)
3-(4-Chlorophenyl)-5-(5-((phenylthio)methyl)furan-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chlorophenyl)-5-(5-((phenylthio)methyl)furan-2-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that consists of an oxadiazole ring and a furan ring with a phenyl and a phenylthiomethyl group attached to them. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Scientific Research Applications
Synthesis and Characterization
Synthesis from Furan-2-carboxylic Acid Hydrazide : Compounds like 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, synthesized from furan-2-carboxylic acid hydrazide, demonstrate the chemical pathways for creating similar 1,2,4-oxadiazole derivatives (Koparır, Çetin, & Cansiz, 2005).
Microwave-Assisted Synthesis : Novel Pyrazoline derivatives involving 1,2,4-oxadiazole rings were efficiently synthesized using microwave irradiation, highlighting a method that may be applicable to synthesizing variants of the compound (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).
Ring Fission/C-C Bond Cleavage Reactions : Studies on compounds like N-(3,4-dichlorophenethyl)-N-methylamine with 1,2,4-oxadiazole derivatives show ring fission and bond cleavage reactions, which are key in understanding the chemical behavior of related compounds (Jäger, Laggner, Mereiter, & Holzer, 2002).
Biological Applications
Anticancer and Antiangiogenic Effects : Novel thioxothiazolidin-4-one derivatives containing 1,2,4-oxadiazole showed potential in anticancer therapy by inhibiting tumor growth and angiogenesis in mice models (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010).
Apoptosis Induction in Cancer Cells : Certain 1,2,4-oxadiazole derivatives have been identified as apoptosis inducers in breast and colorectal cancer cell lines, suggesting potential application in cancer treatment (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).
Antimicrobial Activities : Oxadiazole derivatives have been evaluated for their antimicrobial activities, indicating potential use in combating bacterial and fungal infections (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).
Chemical and Physical Properties
Photoluminescent Properties : Research into 1,3,4-oxadiazole derivatives has shown photoluminescent properties, which could be explored for applications in material science and photonics (Han, Wang, Zhang, & Zhu, 2010).
Synthon for the Synthesis of Other Derivatives : The compound has been studied as a multifunctional synthon for the synthesis of various 1,2,5-oxadiazole derivatives, indicating its utility in creating a range of chemically related substances (Stepanov, Dashko, & Stepanova, 2019).
properties
IUPAC Name |
3-(4-chlorophenyl)-5-[5-(phenylsulfanylmethyl)furan-2-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2S/c20-14-8-6-13(7-9-14)18-21-19(24-22-18)17-11-10-15(23-17)12-25-16-4-2-1-3-5-16/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAQBJMLLCTRFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(O2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.